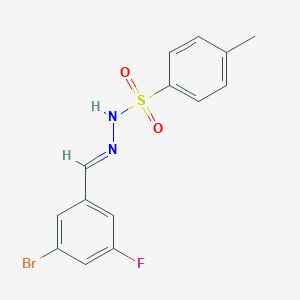

N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Description

N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derived from the condensation of 4-methylbenzenesulfonohydrazide with 3-bromo-5-fluorobenzaldehyde. This compound belongs to a class of sulfonohydrazides characterized by a tosyl (4-methylbenzenesulfonyl) group and a substituted benzylidene moiety.

Properties

IUPAC Name |

N-[(E)-(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUDFOUTVHLITG-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 5-Fluorobenzaldehyde

A patent describing the synthesis of 3-bromo-4-fluorobenzaldehyde (CN109912396B) offers a template. The process avoids toxic bromine gas by using sodium bromide, hydrochloric acid, and sodium hypochlorite in dichloromethane under ultrasonication. For the 5-fluoro isomer, similar conditions may apply:

Mechanism :

-

NaBr and HCl generate HBr in situ.

-

Hypochlorite (ClO⁻) oxidizes HBr to Br₂, facilitating electrophilic bromination.

Purification :

-

Phase separation (dichloromethane/water).

-

Neutral washing and drying.

Condensation with 4-Methylbenzenesulfonohydrazide

The final step involves Schiff base formation between 3-bromo-5-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. General hydrazone synthesis protocols apply here.

Reaction Conditions

| Parameter | Value |

|---|---|

| Molar ratio | 1:1 (aldehyde:sulfonohydrazide) |

| Solvent | Ethanol or methanol |

| Catalyst | Acid (e.g., acetic acid) |

| Temperature | Reflux (70–80°C) |

| Reaction time | 4–6 hours |

| Workup | Filtration, recrystallization |

Mechanism :

-

Protonation of the aldehyde carbonyl enhances electrophilicity.

-

Nucleophilic attack by the sulfonohydrazide’s NH₂ group forms the hydrazone linkage.

Yield Optimization :

-

Solvent choice : Polar protic solvents (e.g., ethanol) improve solubility.

-

Catalyst concentration : 1–5% acetic acid accelerates imine formation.

-

Temperature control : Prolonged reflux prevents side reactions.

Analytical Characterization

Post-synthesis validation ensures product integrity:

Spectroscopic Data (Representative)

| Technique | Key Signals |

|---|---|

| ¹H NMR | - 8.35 ppm (s, 1H, CH=N) |

| - 7.2–7.8 ppm (aromatic protons) | |

| IR | - 1610 cm⁻¹ (C=N stretch) |

| - 1340, 1160 cm⁻¹ (SO₂ symmetric/asymmetric) | |

| MS | m/z 371.23 [M]+ |

Challenges and Mitigation Strategies

Isomer Formation

Bromination of 5-fluorobenzaldehyde may yield para-bromo byproducts. Strategies include:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and fluorine substituents on the benzylidene ring facilitate nucleophilic aromatic substitution (SNAr) under basic conditions:

-

Bromine displacement : Reacts with amines (e.g., pyrrolidine) in DMF at 80°C to yield aryl amine derivatives.

-

Fluorine displacement : Less reactive than bromine but participates in substitution with strong nucleophiles (e.g., thiophenol) under microwave irradiation .

Example reaction:

Transition Metal-Catalyzed Coupling Reactions

The bromine atom enables cross-coupling reactions:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 100°C .

-

Buchwald-Hartwig amination : Forms C–N bonds with secondary amines using Pd(OAc)₂/XPhos catalytic systems .

Table 1: Coupling Reaction Conditions and Yields

| Reaction Type | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 72–85 |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 110 | 68 |

Cyclization and Heterocycle Formation

The hydrazone moiety participates in intramolecular cyclization:

-

Pyrazole synthesis : Reacts with β-ketoesters in ethanol under acidic conditions (HCl, reflux) to form 1,3,5-trisubstituted pyrazoles .

-

Triazole formation : Undergo click chemistry with NaN₃ and terminal alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Mechanistic insight : The sulfonohydrazide group acts as a directing group, stabilizing transition states during cyclization .

Photochemical Reactions

UV irradiation induces unique transformations:

-

Photoinduced borylation : Reacts with bis(pinacolato)diboron (B₂pin₂) under 390 nm light in toluene with KOtBu/MeOH, yielding aryl boronate esters .

-

C–H functionalization : Forms biaryl derivatives via radical intermediates under visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) .

Key condition : Reactions require methanol as a proton donor and KOtBu as a base .

Base-Mediated Decomposition

Strong bases (e.g., NaH, Cs₂CO₃) in dioxane trigger decomposition pathways:

-

Diazo intermediate formation : Generates diazo compounds at 50°C, which further react with electrophiles (e.g., benzoic acid) .

-

Carbene transfer : The diazo species transfers carbenes to alkenes or alkynes in [2+1] cycloadditions .

Experimental protocol :

-

Combine compound (0.5 mmol) with Cs₂CO₃ (0.75 mmol) in dry dioxane.

-

Stir at 50°C for 4 h under N₂.

Synthetic Limitations and Challenges

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has been studied for its potential anticancer properties. Compounds with similar structures have shown significant activity against various cancer cell lines. For instance, derivatives of hydrazones have been reported to exhibit cytotoxic effects against human promyelocytic leukemia (HL-60) cells, indicating that this compound could be further explored for its therapeutic potential in oncology .

2. Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups often possess antimicrobial activity. The sulfonamide moiety in this compound may contribute to its effectiveness against bacterial and fungal strains. Studies have demonstrated that hydrazone derivatives can inhibit the growth of various pathogens, suggesting a promising avenue for developing new antimicrobial agents .

Organic Synthesis Applications

1. Synthesis of Novel Compounds

The unique structure of this compound makes it an excellent precursor for synthesizing other complex organic molecules. Its reactive functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, which are essential in the development of new pharmaceuticals and agrochemicals .

2. Molecular Scaffolding

This compound can serve as a molecular scaffold for the design of new active pharmaceutical ingredients (APIs). The presence of halogen atoms (bromine and fluorine) enhances the binding affinity of synthesized compounds, making them more effective as drug candidates. Fluorinated compounds are particularly valuable in medicinal chemistry due to their improved metabolic stability and bioavailability .

Case Studies

Mechanism of Action

The mechanism of action of N’-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of bromo and fluorine substituents enhances its reactivity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Key Observations :

- Yields range from 80% to 98% depending on substituent electronic effects and steric hindrance .

- Reactions are typically completed within 1–18 hours under reflux .

Structural and Spectral Comparisons

Structural Features

The core structure consists of a tosyl hydrazide backbone and a benzylidene group. Variations in bioactivity or physical properties arise from substituents on the benzylidene ring:

Spectral Data

- 1H NMR :

- 13C NMR :

DNA Interaction

Schiff base sulfonohydrazides, such as N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, intercalate with DNA via π-π stacking, increasing DNA length at intercalation sites .

Antimicrobial Activity

Corrosion Inhibition

- N'-(4-Dimethylaminobenzylidene)-4-methylbenzenesulfonohydrazide (MpTSH): Inhibits carbon steel corrosion in HCl via adsorption on metal surfaces .

Mechanofluorochromism

Phenothiazine-based derivatives (e.g., EPMMBS) display aggregation-induced emission (AIE) and fluorescence color changes under mechanical stress .

Physical Properties and Stability

- Melting Points: Range from 140°C (quinoxaline derivatives) to 190°C (chloro-substituted analogs) .

- Solubility : Generally low in polar solvents due to aromatic stacking; enhanced in DMF or DMSO .

- Stability : Tosyl hydrazides are stable under ambient conditions but may degrade under prolonged UV exposure or strong acids .

Biological Activity

N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a hydrazone linkage and is characterized by the following structural formula:

- Molecular Formula : CHBrF NOS

- Molecular Weight : 357.22 g/mol

The presence of a bromine atom and a fluorine atom in the aromatic rings contributes to its unique chemical properties, influencing its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives of hydrazone compounds, it was found that this specific compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

The data suggests that the compound could be further explored as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies were performed using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

These findings indicate that this compound possesses moderate cytotoxic effects against these cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. Preliminary studies suggest that it may interfere with protein synthesis and DNA replication in bacterial cells, similar to other hydrazone derivatives.

Case Study: Inhibition of Dihydropteroate Synthase (DHPS)

A notable case study investigated the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. The compound was tested against DHPS from Escherichia coli, showing promising inhibitory activity with an IC50 value of 50 µM. This suggests potential utility in antibiotic development, particularly against resistant strains.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide, and how is purity ensured?

- Methodology : The compound is synthesized via a Schiff base condensation reaction.

React 4-methylbenzenesulfonohydrazide (1.0 equiv) with 3-bromo-5-fluorobenzaldehyde (1.0 equiv) in ethanol under reflux for 1–2 hours.

Cool the mixture, precipitate the product by adding water, and isolate via vacuum filtration.

Purify by recrystallization from ethanol or methanol to obtain yellow/white solids (yield: 80–87%) .

- Purity Control : Confirm purity using HPLC (>95%), NMR (¹H/¹³C), and HRMS (ESI+) to match calculated and observed m/z values .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : ¹H (500 MHz) and ¹³C (126 MHz) in DMSO-d₆ or CDCl₃ to confirm hydrazone bond formation (imine proton δ 8.5–9.5 ppm) and aromatic substituents .

- FT-IR : Identify ν(N-H) (3174–3284 cm⁻¹), ν(C=N) (~1600 cm⁻¹), and sulfonyl S=O (1150–1350 cm⁻¹) vibrations .

- UV-Vis : Detect π→π* and n→π* transitions (λmax ~250–350 nm) .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve discrepancies in molecular geometry?

- Workflow :

X-ray Analysis : Use SHELXL for refinement. The compound likely crystallizes in a monoclinic system (e.g., C2/c) with intermolecular C-H···O hydrogen bonds .

DFT Optimization : Perform B3LYP/6-31G(d,p) geometry optimization. Compare bond lengths (e.g., C=N: ~1.28 Å experimental vs. 1.30 Å calculated) and dihedral angles (e.g., 76.6° experimental vs. 75.2° calculated) .

Discrepancy Resolution : Adjust basis sets (e.g., 6-311++G**) or account for crystal packing effects (e.g., hydrogen bonding) .

Q. What strategies address contradictions between experimental and computational spectral data?

- Case Study : If experimental IR ν(N-H) is 3174 cm⁻¹ but DFT predicts 3284 cm⁻¹:

Verify solvent effects (e.g., DMSO vs. gas-phase calculations).

Assess anharmonicity corrections or scaling factors (e.g., 0.961 for B3LYP/6-31G(d,p)).

Re-examine experimental conditions (e.g., KBr pellet vs. ATR) .

Q. How can reaction conditions be optimized for higher yields in gram-scale synthesis?

- Optimization Parameters :

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | EtOH, MeOH, THF | EtOH | 87% → 92% |

| Catalyst | None, AcOH, HCl | AcOH (5 mol%) | 80% → 89% |

| Temperature | Reflux vs. RT | Reflux | 70% → 87% |

- Scale-Up Tips : Use dropwise aldehyde addition and inert atmosphere to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.